molecular formula C14H21Cl2N3 B1380117 2-ethyl-1-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride CAS No. 1803580-78-0

2-ethyl-1-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride

Cat. No.: B1380117
CAS No.: 1803580-78-0
M. Wt: 302.2 g/mol
InChI Key: CIMZYJMTZPLALP-UHFFFAOYSA-N
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Description

2-Ethyl-1-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride is a benzodiazole derivative featuring a 1,3-benzodiazole core substituted with an ethyl group at position 2 and a piperidin-3-yl group at position 1. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name

2-ethyl-1-piperidin-3-ylbenzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.2ClH/c1-2-14-16-12-7-3-4-8-13(12)17(14)11-6-5-9-15-10-11;;/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMZYJMTZPLALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1C3CCCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-1-(piperidin-3-yl)-1H-1,3-benzodiazole dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Antimicrobial Activity

Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. A study highlighted that benzodiazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Although specific data for this compound is limited, its structural similarity to known active compounds suggests potential efficacy.

2. CNS Activity

The piperidine component is known for its influence on the central nervous system (CNS). Compounds containing piperidine have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems. For instance, similar compounds have shown promise in treating anxiety and depression by acting on serotonin and dopamine receptors .

3. Cardiovascular Effects

Some studies have reported that benzodiazole derivatives can exhibit vasorelaxant activity. This suggests that this compound may influence cardiovascular health by promoting blood vessel relaxation and potentially reducing heart rate .

The biological activity of this compound likely involves several mechanisms:

  • Receptor Modulation : Interaction with neurotransmitter receptors may account for CNS effects.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways could explain its antimicrobial and anti-inflammatory properties.

Case Studies

Several studies have explored the effects of related compounds:

Study 1: Antimicrobial Efficacy

In a comparative study of various benzodiazole derivatives, it was found that modifications to the piperidine structure significantly enhanced antimicrobial activity against resistant bacterial strains. The derivatives demonstrated a dose-dependent response, indicating the importance of structural features in determining biological activity .

Study 2: Neuroprotective Effects

A research study investigated the neuroprotective properties of piperidine-containing benzodiazoles in animal models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in treated subjects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of 1H-1,3-benzodiazole derivatives modified with heterocyclic amines and alkyl/aryl substituents. Below is a comparative analysis of structurally related compounds, highlighting key differences in molecular properties and research applications.

Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
Target Compound 2-Ethyl, 1-(piperidin-3-yl) C₁₂H₁₇Cl₂N₃ 274.20 EN300-43360531 High solubility due to dihydrochloride salt
2-(Piperazin-1-yl)-1H-1,3-benzodiazole dihydrochloride 2-Piperazinyl C₁₁H₁₅ClN₄ 238.72 1235439-79-8 Piperazine ring enhances basicity and hydrogen-bonding potential
1-(Piperidin-4-yl)-1H-1,3-benzodiazole hydrochloride 1-(Piperidin-4-yl) C₁₂H₁₆ClN₃ 245.73 N/A Used in synthesizing kinase inhibitors (e.g., S1-31 derivatives)
2-(1,4-Diazepan-1-yl)-1H-1,3-benzodiazole dihydrochloride 2-Diazepanyl C₁₂H₁₆Cl₂N₄ 287.19 1240526-56-0 Seven-membered diazepane ring increases conformational flexibility
5,6-Dimethyl-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole hydrochloride 5,6-Dimethyl, 1-propargyl C₁₂H₁₃ClN₂ 220.70 1269151-95-2 Propargyl group enables click chemistry applications
2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole 2-(2-Chloro-6-fluorophenyl) C₁₃H₈ClFN₂ 246.67 940656-93-9 Aryl substituent improves binding to hydrophobic pockets

Key Structural and Functional Differences

Heterocyclic Moieties :

  • The piperidin-3-yl group in the target compound provides a six-membered saturated ring with one nitrogen atom, balancing lipophilicity and solubility. In contrast, piperazinyl (C₁₁H₁₅ClN₄) and diazepanyl (C₁₂H₁₆Cl₂N₄) derivatives introduce additional nitrogen atoms, altering hydrogen-bonding capacity and metabolic stability .
  • Pyrrolidinyl analogs (e.g., 1-(pyrrolidin-2-yl)methyl derivatives) exhibit reduced steric bulk but lower basicity compared to piperidine-based compounds .

Substituent Effects :

  • Ethyl vs. Propargyl : The ethyl group in the target compound enhances lipophilicity, favoring membrane permeability, while propargyl-substituted analogs (e.g., 5,6-dimethyl-propargyl) are tailored for bioorthogonal reactions .
  • Aryl vs. Alkyl : Aryl-substituted derivatives (e.g., 2-(2-chloro-6-fluorophenyl)) demonstrate improved target affinity in kinase inhibition assays but suffer from reduced aqueous solubility .

Salt Forms: Dihydrochloride salts (target compound, 1240526-56-0) generally exhibit higher solubility in polar solvents compared to monohydrochloride salts (e.g., 1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, CAS: 6961-12-2) .

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